

An In-depth Technical Guide to 4-Pentylphenol (CAS: 14938-35-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Pentylphenol**

Cat. No.: **B072810**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of **4-Pentylphenol** (CAS number 14938-35-3). This alkylphenol is of significant interest due to its applications as an intermediate in the synthesis of liquid crystals and its classification as an endocrine-disrupting chemical (EDC).

Core Physicochemical and Spectroscopic Data

4-Pentylphenol is an organic compound characterized by a phenol ring substituted with a pentyl group at the para position.^[1] Depending on purity and temperature, it can present as a colorless to pale yellow or light brown liquid or a solid.^{[1][2]} It exhibits moderate solubility in organic solvents and has limited solubility in water.^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Pentylphenol**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ O	[3]
Molecular Weight	164.24 g/mol	[3]
Melting Point	23-25 °C	[2][4]
Boiling Point	342 °C at 760 mmHg; 103-107 °C at 1.4 Torr	[2][3]
Density	0.960 g/mL at 20 °C	[2]
Refractive Index	n _{20/D} 1.515	[2][5]
pKa	10.26 ± 0.13 (Predicted)	[2]
Flash Point	133 °C	[2]
Water Solubility	99.99 mg/L at 25 °C	[2]
Log P (Octanol/Water Partition Coefficient)	4.06	[6]

Spectroscopic and Identification Data

This table provides key identifiers and links to spectral information for **4-Pentylphenol**.

Identifier	Value	Source(s)
CAS Number	14938-35-3	[3]
InChI	InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3	[3]
InChIKey	ZNPSUQQXTRRSBM-UHFFFAOYSA-N	[3]
Canonical SMILES	CCCCCc1ccc(O)cc1	[3]
¹ H NMR	Available	[7] [8]
¹³ C NMR	Available	[7]
Mass Spectrum	Available	[7] [8]
IR Spectrum	Available	[7] [8]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Pentylphenol** are crucial for its application in research and development.

Synthesis of 4-Pentylphenol

A plausible synthetic route to **4-Pentylphenol** can be adapted from related palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A general procedure is outlined below.

Reaction: Coupling of a pentyl-containing boronic acid with a protected 4-halophenol, followed by deprotection.

Materials:

- 4-Iodophenol (or 4-bromophenol)
- Pentylboronic acid
- Palladium on carbon (Pd/C, 10%)

- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (HCl, 2M)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- To a round-bottom flask, add 4-iodophenol, potassium carbonate, and deionized water.
- In a separate container, create a slurry of 10% Pd/C in deionized water and transfer it to the reaction flask.
- Add pentylboronic acid to the reaction mixture.
- Attach a reflux condenser and heat the mixture with vigorous stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
- After completion, cool the reaction to room temperature and acidify with 2M HCl.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **4-Pentylphenol** by column chromatography or recrystallization.

Analytical Quantification in Environmental and Biological Matrices

Accurate quantification of **4-Pentylphenol** is often performed using isotope dilution mass spectrometry with a deuterated internal standard (**4-Pentylphenol-d5**).

1. Sample Preparation (Water Samples):

- Spike a known volume of the water sample with a precise amount of **4-Pentylphenol-d5** internal standard solution.
- Acidify the sample to approximately pH 3 with formic acid.
- Perform Solid-Phase Extraction (SPE) using a C18 cartridge:
 - Condition the cartridge with methanol, followed by acidified water.
 - Load the sample onto the cartridge.
 - Wash the cartridge to remove interfering compounds.
 - Elute **4-Pentylphenol** and the internal standard with a suitable organic solvent (e.g., dichloromethane or acetonitrile).
- Concentrate the eluate under a gentle stream of nitrogen.

2. Derivatization for GC-MS Analysis:

- To the concentrated eluate, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.
- Cool the sample before analysis.

3. LC-MS/MS Analysis:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Injection Volume: 5-10 μ L.

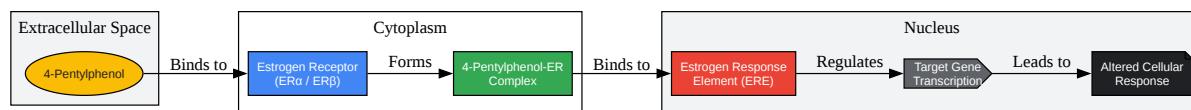
- MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both **4-Pentylphenol** and its deuterated internal standard.

Biological Activity and Signaling Pathways

4-Pentylphenol is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, primarily through its interaction with estrogen receptors.

Disruption of Estrogen Receptor Signaling

4-Alkylphenols, including **4-Pentylphenol**, can mimic the action of the natural estrogen, 17 β -estradiol (E2), by binding to nuclear estrogen receptors (ER α and ER β). This interaction can lead to the activation or inhibition of the transcription of estrogen-responsive genes, thereby disrupting normal cellular functions.

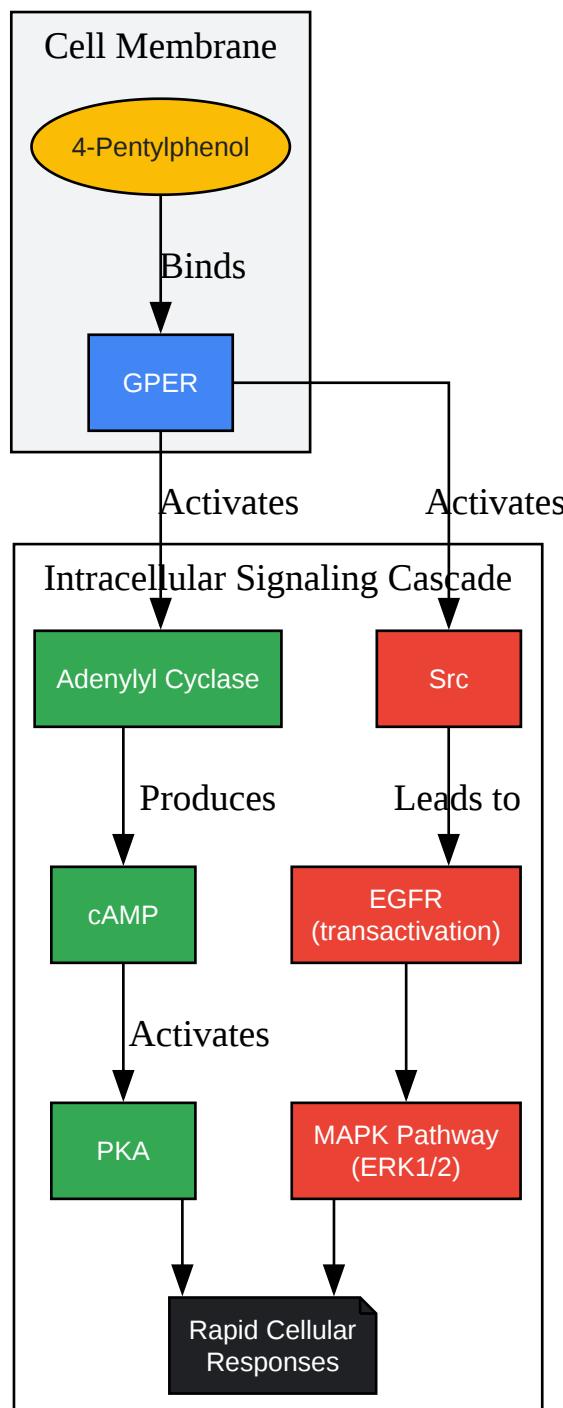


[Click to download full resolution via product page](#)

Disruption of classical estrogen receptor signaling by **4-Pentylphenol**.

Non-Genomic Signaling via GPER

4-Pentylphenol can also exert its effects through non-genomic pathways by interacting with the G protein-coupled estrogen receptor (GPER), which is located in the cell membrane. This binding can rapidly activate intracellular signaling cascades.

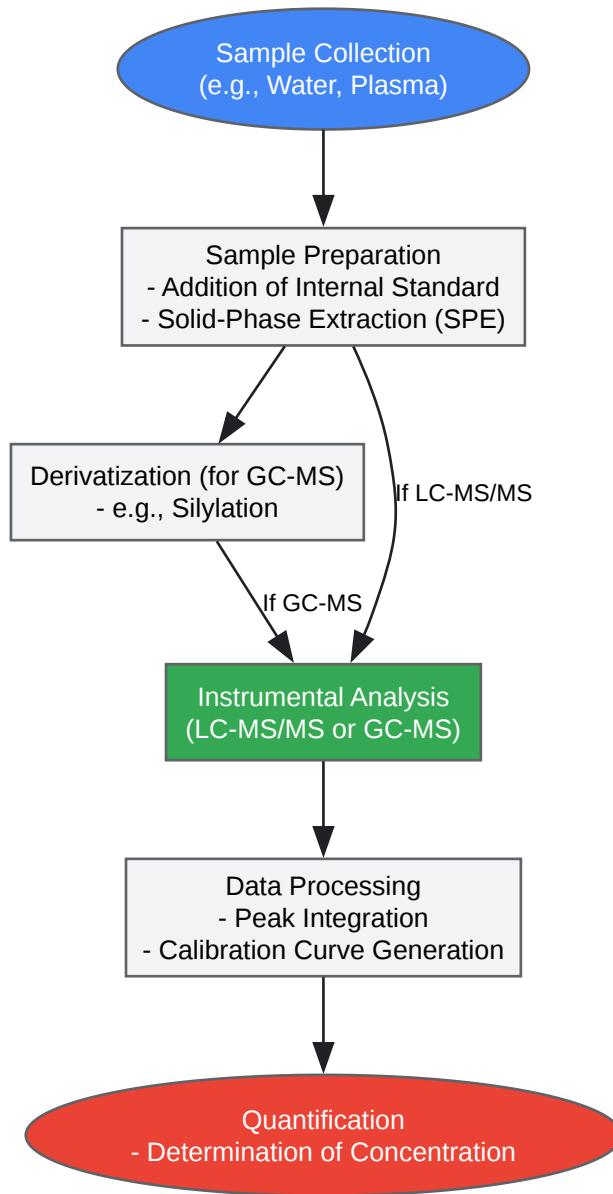


[Click to download full resolution via product page](#)

Non-genomic signaling disruption by **4-Pentylphenol** via the GPER pathway.

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantitative analysis of **4-Pentylphenol** in a sample matrix.



[Click to download full resolution via product page](#)

Analytical workflow for **4-Pentylphenol** quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish *Rivulus marmoratus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylphenol (CAS: 14938-35-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072810#4-pentylphenol-cas-number-14938-35-3-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com